molecular formula C15H14O2 B14490226 Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate CAS No. 63964-69-2

Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate

Cat. No.: B14490226
CAS No.: 63964-69-2
M. Wt: 226.27 g/mol
InChI Key: WSMNXHGZITWRAV-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is a complex organic compound with a unique structure that combines elements of cyclopentane and azulene

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents appropriate for the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors The pathways involved depend on the specific application and the biological system being studied

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
  • 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene

Uniqueness

Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is unique due to its specific structural features that combine elements of cyclopentane and azulene, which are not commonly found together in other compounds

Properties

CAS No.

63964-69-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate

InChI

InChI=1S/C15H14O2/c1-17-15(16)14-12-7-4-2-3-6-10(12)11-8-5-9-13(11)14/h2-4,6-7H,5,8-9H2,1H3

InChI Key

WSMNXHGZITWRAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC=C2C3=C1CCC3

Origin of Product

United States

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